3-Azido-6-chloro-2-(trifluoromethoxy)pyridine
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Overview
Description
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3N4O. It is characterized by the presence of an azido group, a chloro group, and a trifluoromethoxy group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-6-chloro-2-(trifluoromethoxy)pyridine typically involves the introduction of the azido group to a pyridine derivative. One common method is the nucleophilic substitution reaction where a chloro group on the pyridine ring is replaced by an azido group. This can be achieved using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 3-amino-6-chloro-2-(trifluoromethoxy)pyridine.
Oxidation: Formation of pyridine derivatives with different oxidation states.
Scientific Research Applications
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving azido groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Azido-6-chloro-2-(trifluoromethoxy)pyridine involves its interaction with molecular targets through its azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The chloro and trifluoromethoxy groups can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-2-chloro-6-(trifluoromethoxy)pyridine
- 3-Azido-4-chloro-2-(trifluoromethoxy)pyridine
- 3-Azido-6-chloro-4-(trifluoromethoxy)pyridine
Uniqueness
3-Azido-6-chloro-2-(trifluoromethoxy)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo. The presence of both an azido group and a trifluoromethoxy group makes it particularly versatile for use in various synthetic and research applications .
Properties
Molecular Formula |
C6H2ClF3N4O |
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Molecular Weight |
238.55 g/mol |
IUPAC Name |
3-azido-6-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF3N4O/c7-4-2-1-3(13-14-11)5(12-4)15-6(8,9)10/h1-2H |
InChI Key |
HLSWXNCCBGYEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N=[N+]=[N-])OC(F)(F)F)Cl |
Origin of Product |
United States |
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